N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide

Medicinal Chemistry ADMET Property-Based Design

Challenge: Predicting SAR outcomes for 2-aminothiazole derivatives requires precise amide substitution; generic analogs introduce unpredictable activity loss. Solution: This isobutyramide-substituted building block (CAS 851722-10-6, 95% purity) enables focused library synthesis for kinase inhibitor design. • Steric/electronic profile distinct from benzamide/acetamide controls • 261.34 Da, 3 rotatable bonds - suitable for PAMPA/permeability benchmarking • Privileged scaffold (dasatinib/crizotinib analogs) for solvent-exposed pocket probing

Molecular Formula C13H15N3OS
Molecular Weight 261.34 g/mol
CAS No. 851722-10-6
Cat. No. B3371933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide
CAS851722-10-6
Molecular FormulaC13H15N3OS
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
InChIInChI=1S/C13H15N3OS/c1-8(2)12(17)15-10-5-3-9(4-6-10)11-7-18-13(14)16-11/h3-8H,1-2H3,(H2,14,16)(H,15,17)
InChIKeyCFHVOJFDCFPNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide: Baseline Characterization


N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide (CAS 851722-10-6) is a synthetic small-molecule building block belonging to the 2-aminothiazole class, with a molecular formula of C13H15N3OS, a molecular weight of 261.34 g/mol, and a predicted density of 1.267±0.06 g/cm³ . The compound is typically supplied at 95% purity for research use only . The 2-aminothiazole scaffold is recognized for a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects, making this compound a versatile intermediate in medicinal chemistry and probe development [1].

Standardized 95% purity building block for medicinal chemistry
Isobutyramide substitution pattern for focused SAR exploration
Research-use-only synthetic intermediate; not a validated bioactive

Why Generic Substitution Carries Scientific Risk


In the 2-aminothiazole class, seemingly conservative changes to the amide substituent can drastically alter target engagement, antiproliferative potency, and physicochemical properties such as lipophilicity and aqueous solubility [1]. For instance, among a panel of 2-amino-4-phenylthiazole amide derivatives, IC50 values against the HT29 cancer cell line ranged from 2.01 µM to >50 µM, depending entirely on the amide substitution pattern [1]. The isobutyramide (2-methylpropanamide) group of the target compound introduces a specific steric and electronic profile that distinguishes it from benzamide, acetamide, or morpholinoacetamide analogs; without direct head-to-head data, generic interchange risks unpredictable loss of activity or altered downstream applicability.

Target Compound
Isobutyramide (2-methylpropanamide) terminus defines steric and electronic profile for target engagement
Generic Amide Analogs
Benzamide, acetamide, or morpholinoacetamide analogs show widely variable potency (from low micromolar to inactive), demonstrating that amide substitution is not interchangeable

Quantitative Differentiation Evidence Guide


Lipophilicity and Rotatable Bond Profile vs. Benzamide Analog

The target compound features an isobutyramide terminus, which confers distinct lipophilicity and conformational flexibility relative to the benzamide analog N-[4-(2-amino-thiazol-4-yl)-phenyl]-benzamide. The target compound (C13H15N3OS) has 3 rotatable bonds and a predicted density of 1.267 g/cm³ . In contrast, the benzamide analog (C16H13N3OS) contains 4 rotatable bonds and a higher aromatic character, which is expected to increase logP by approximately 0.5–1.0 units based on fragment-based calculations . This difference in lipophilicity can significantly influence membrane permeability, metabolic stability, and off-target binding profiles in cellular assays [1].

Lipophilicity Profile
Predicted
3 rotatable bonds
ΔclogP ≈ -0.5 to -1.0
Benzamide analog: 4 rotatable bonds, higher logP
Lower lipophilicity may improve aqueous solubility and assay reproducibility; requires experimental confirmation.
No experimental logP/logD data available for either compound.
Medicinal Chemistry ADMET Property-Based Design

Purity and Supply Consistency

The compound is commercially available at a standardized purity of 95% from multiple suppliers, with batch-specific analytical documentation including NMR, HPLC, and LC-MS . Pricing data indicates $104 for 100 mg, $136 for 250 mg, and $394 for 1 g, with a lead time of 1–3 weeks . This purity specification and pricing structure are directly comparable to other 2-aminothiazole building blocks offered by the same vendor ecosystem, where similar analogs (e.g., N-[4-(2-amino-thiazol-4-yl)-phenyl]-benzamide) are priced within ±15% for the same purity tier .

Supply Consistency
Data to verify
95% purity with analytical documentation (HPLC, NMR, LC-MS)
Standardized purity reduces batch variability for synthesis reproducibility.
Pricing survey data; subject to change.
Chemical Procurement Quality Control Building Blocks

Class-Level Antiproliferative Activity Potential

While no direct biological data exists for the target compound, a closely related series of 2-amino-4-phenylthiazole amide derivatives was evaluated against A549, HeLa, HT29, and Karpas299 cancer cell lines [1]. Within that series, compound 5b (3,4-dichlorobenzamide analog) achieved an IC50 of 2.01 µM against HT29 cells, while other amide-substituted analogs showed IC50 values ranging from 5 µM to >50 µM, demonstrating that the amide substituent is a critical determinant of potency [1]. The target isobutyramide substituent is sterically and electronically distinct from the benzamide and morpholinoacetamide groups tested, suggesting a unique activity profile, albeit one that remains experimentally uncharacterized.

Class Antiproliferative Data
Class-level
Analog series IC50 range from low µM to >50 µM (HT29); no data for target compound
Amide substitution strongly influences potency; target activity remains uncharacterized.
HT29 MTT assay, 48–72 h; compound 5b as reference.
Anticancer Kinase Inhibition Phenotypic Screening

Limitation Statement: Absence of Direct Comparative Evidence

An exhaustive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, DrugBank, ChemicalBook) returned no direct head-to-head studies, no quantitative selectivity profiling, and no in vivo or PK data for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide (CAS 851722-10-6). All differentiation claims above are derived from class-level inference, predicted physicochemical properties, or commercial supply data. As of the search date, this compound is primarily utilized as a research building block and has not been the subject of published comparative pharmacological evaluation. Users prioritizing a compound should do so based on its specific substitution pattern for synthetic or screening purposes, not on empirically demonstrated superiority over analogs.

Direct Evidence Gap
Evidence gap
No head-to-head, PK, or in vivo data identified for CAS 851722-10-6
Position as a synthetic building block; not a validated bioactive molecule.
Literature search through mid-2025 across PubMed, SciFinder, patents.
Evidence Gap Procurement Risk Research Chemical

Recommended Application Scenarios


Focused 2-Aminothiazole Library Synthesis

The compound is best deployed as a key intermediate in the synthesis of a focused library of 2-amino-4-phenylthiazole derivatives for structure-activity relationship (SAR) exploration, particularly where the isobutyramide group is desired to modulate lipophilicity and hydrogen-bonding capacity relative to benzamide or acetamide controls [1].

Building Block for Kinase Inhibitor Lead Optimization

Given that 2-amino-4-phenylthiazole is a privileged scaffold in kinase inhibitor design (e.g., dasatinib, crizotinib analogs), this compound can serve as a synthetic precursor for generating analogs with diverse amide substituents, enabling systematic probing of the solvent-exposed region of the ATP-binding pocket [1].

Physicochemical Property Benchmarking in ADMET Profiling

The compound's predicted density (1.267 g/cm³), moderate molecular weight (261.34 Da), and only 3 rotatable bonds make it a suitable reference standard for benchmarking the impact of isobutyramide substitution on aqueous solubility and passive membrane permeability in parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies [1].

Application
Selection Property
Validation Focus
2-Aminothiazole Library Synthesis
Isobutyramide substitution pattern
Lipophilicity and H-bond modulation in SAR studies
Kinase Inhibitor Lead Optimization
Privileged scaffold for ATP-binding pocket probing
Target engagement in kinase assays
ADMET Property Benchmarking
Low rotatable bond count and moderate molecular weight
Passive permeability in cell-based models
Quote Request

Request a Quote for N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.